9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16287066
Molecular Formula: C26H26N4O2S2
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O2S2 |
|---|---|
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | (5Z)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H26N4O2S2/c1-18-9-7-15-29-22(18)27-23(28-13-5-6-14-28)20(24(29)31)17-21-25(32)30(26(33)34-21)16-8-12-19-10-3-2-4-11-19/h2-4,7,9-11,15,17H,5-6,8,12-14,16H2,1H3/b21-17- |
| Standard InChI Key | YCBFJHPEDLGFJR-FXBPSFAMSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCCC5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCCC5 |
Introduction
Synthesis and Chemical Transformations
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazolidinone ring and the introduction of the pyrido-pyrimidine moiety. Understanding the reaction pathways is crucial for developing derivatives with enhanced activity or reduced toxicity.
| Step | Description |
|---|---|
| 1. Formation of Thiazolidinone Ring | Involves condensation reactions with appropriate precursors. |
| 2. Introduction of Pyrido-Pyrimidine Moiety | May involve nucleophilic substitution or addition reactions. |
Biological Activity and Potential Applications
Compounds in this class are known for their diverse biological activities, including potential therapeutic applications in drug development. They may modulate enzyme activity or receptor signaling pathways, leading to significant biological responses.
| Potential Application | Description |
|---|---|
| Therapeutic Drug Development | Targeting various diseases through enzyme or receptor modulation. |
| Research Tool | Used in studies to understand biological pathways and develop new therapeutic strategies. |
Characterization and Analysis
Characterization of these compounds often involves spectroscopic methods such as NMR, IR, and mass spectrometry to confirm their structure and purity.
| Method | Purpose |
|---|---|
| 1H-NMR | Structural confirmation through proton signals. |
| 13C-NMR | Confirmation of carbon skeleton. |
| IR Spectroscopy | Identification of functional groups. |
| Mass Spectrometry | Verification of molecular weight. |
Given the limited specific information available on 9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, further research and synthesis studies are necessary to fully elucidate its properties and potential applications.
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